molecular formula C5H9N3O2 B117720 2-(2-Azidoethyl)-1,3-dioxolane CAS No. 111752-08-0

2-(2-Azidoethyl)-1,3-dioxolane

Cat. No. B117720
M. Wt: 143.14 g/mol
InChI Key: HZXUTNVEYFYDNO-UHFFFAOYSA-N
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Description

The compound “2-(2-Azidoethyl)-1,3-dioxolane” seems to be a synthetic compound that could belong to the class of azido compounds . Azido compounds are characterized by the presence of an azido group (-N3), which makes them valuable starting materials for the synthesis of a wide range of functionalized compounds .


Synthesis Analysis

While specific synthesis methods for “2-(2-Azidoethyl)-1,3-dioxolane” were not found, azido compounds can be prepared by several synthetic methods . For instance, the dopamine analogue 4-(2-azidoethyl)benzene-1,2-diol (dopamine azide), where the amine group is switched to azide, was polymerized using sodium periodate as an oxidant .


Chemical Reactions Analysis

Azido compounds can undergo various chemical reactions. For example, the dopamine analogue 4-(2-azidoethyl)benzene-1,2-diol (dopamine azide) underwent oxidative polymerization triggered by sodium periodate .

Scientific Research Applications

Renewable Energy and Industrial Solvents

2,3-Butanediol, a renewable alcohol derived from biomass sugars, can be converted into a mixture of dioxolanes, which have potential applications as sustainable gasoline blending components, diesel oxygenates, and industrial solvents. The dioxolane mixture possesses a high anti-knock index comparable to high octane gasoline and a volumetric net heat of combustion significantly higher than ethanol, making it a promising candidate for renewable energy sources (Harvey, Merriman, & Quintana, 2016).

Enhancing Liquid Crystal Technology

1,3-Dioxolane-terminated liquid crystals display enhanced dielectric anisotropy and birefringence, properties crucial in liquid crystal displays. The introduction of 1,3-dioxolane as a terminal group significantly improves the performance of tolane-liquid crystals, offering potential for advanced display technologies (Chen et al., 2015).

Antiviral and Anticancer Drug Synthesis

The synthesis of dioxolane nucleosides, which are potent antiviral and anticancer drugs, presents a challenge due to the complex stereochemistry involved. Research has explored efficient separation of diastereomers of dioxolane intermediates, critical for creating these therapeutics (Janes, Cimpoia, & Kazlauskas, 1999).

Material Science and Polymer Research

In the field of material science, the thermal degradation of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] has been studied, with potential applications in creating new materials with specific thermal properties (Coskun et al., 1998).

Battery Technology

The stabilization of LiAsF6/1,3-dioxolane electrolytes in rechargeable lithium batteries has been a topic of research. By adding specific compounds to the electrolyte, improved shelf and cycle life of lithium batteries can be achieved, indicating potential advancements in battery technology (Goldman, Dominey, & Koch, 1989).

properties

IUPAC Name

2-(2-azidoethyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2/c6-8-7-2-1-5-9-3-4-10-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXUTNVEYFYDNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80550432
Record name 2-(2-Azidoethyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80550432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Azidoethyl)-1,3-dioxolane

CAS RN

111752-08-0
Record name 2-(2-Azidoethyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80550432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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